

Application Notes and Protocols for the Synthesis of Ethyl 2-cyanoisonicotinate

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Compound of Interest

Compound Name: Ethyl 2-cyanoisonicotinate

Cat. No.: B042129

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Ethyl 2-cyanoisonicotinate** is a valuable intermediate in the synthesis of various pharmaceutical compounds, including tuberculostatic drugs. This document provides a detailed protocol for the chemical synthesis of **Ethyl 2-cyanoisonicotinate**, including reagent quantities, reaction conditions, purification methods, and characterization data.

Synthesis Protocol

A common and effective method for the synthesis of **Ethyl 2-cyanoisonicotinate** involves the cyanation of 4-(ethoxycarbonyl)pyridine-1-oxide.

Reaction Scheme:

4-(ethoxycarbonyl)pyridine-1-oxide → **Ethyl 2-cyanoisonicotinate**

Materials and Reagents:

- 4-(ethoxycarbonyl)pyridine-1-oxide
- Dimethylformamide dimethyl acetal (DMF-DMA)
- Zinc cyanide ($\text{Zn}(\text{CN})_2$)
- Toluene

- Water
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Ethyl acetate
- Petroleum ether
- Silica gel

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography
- Standard laboratory glassware

Experimental Procedure:

- **Reaction Setup:** In a round-bottom flask, prepare a reaction mixture by combining 4-(ethoxycarbonyl)pyridine-1-oxide (3.64 g, 21.82 mmol), dimethylformamide dimethyl acetal (3.01 mL, 32.73 mmol), and zinc cyanide (3.84 g, 32.73 mmol) in 40 mL of toluene.^[1]
- **Reaction:** Heat the mixture to reflux for 2 hours under an argon atmosphere.^[1]
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Add 30 mL of water and continue stirring for an additional 15 minutes.^[1]

- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with brine, and then dry it over anhydrous magnesium sulfate.[\[1\]](#)
- Concentration: Remove the solvent from the organic layer by concentration under reduced pressure. This will yield a brown solid.[\[1\]](#)
- Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (2:1, v/v) as the eluent. This will afford a yellow oil which solidifies upon cooling in an ice bath.[\[1\]](#)

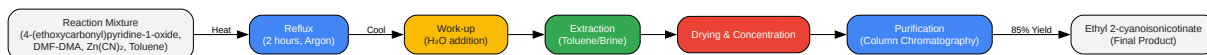
Quantitative Data

Parameter	Value	Reference
Yield	3.28 g (85%)	[1]
Melting Point	39-40 °C	[1]
Molecular Formula	C ₉ H ₈ N ₂ O ₂	[2]
Molecular Weight	176.17 g/mol	[2]

Characterization Data

- Infrared (IR) Spectrum (KBr, ν_{max} , cm^{-1}): 2988, 2964, 2238 (CN), 1728 (C=O), 1597, 1557, 1470, 1402, 1393, 1370, 1298, 1281, 1202, 1113, 1015, 990, 918, 890, 862, 763, 686.[\[1\]](#)
- ¹H NMR (300 MHz, CDCl₃, δ): 8.90 (1H, dd, J=4.9, 0.9 Hz, pyridine-H), 8.25 (1H, dd, J=1.5, 0.9 Hz, pyridine-H), 8.10 (1H, dd, J=4.9, 1.5 Hz, pyridine-H), 4.47 (2H, q, J=7.1 Hz, OCH₂), 1.44 (3H, t, J=7.1 Hz, CH₃).[\[1\]](#)
- ¹³C NMR (75 MHz, CDCl₃, δ): 163.1 (C=O), 151.9, 139.0, 134.7, 127.6, 126.1, 116.6 (CN), 62.6 (OCH₂), 14.1 (CH₃).[\[1\]](#)
- High-Resolution Mass Spectrometry (ESI): [M+H]⁺ calculated for C₉H₉N₂O₂: 177.0659; found: 177.0659.[\[1\]](#)

Experimental Workflow



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Caption: Workflow for the synthesis of **Ethyl 2-cyanoisonicotinate**.

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References

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- 2. Offer Chemical Raw Material 2-cyanoisonicotinic acid ethyl ester 58481-14-4 In Stock [bailongpharm.net]
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